2-[4-(trifluoromethoxy)benzyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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Overview
Description
2-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxyphenyl group and a cyclohepta[c]pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the trifluoromethoxyphenyl intermediate, followed by cyclization to form the cyclohepta[c]pyridazinone core. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Shares the trifluoromethoxyphenyl group but differs in its boronic acid functionality.
4-(Trifluoromethoxy)benzaldehyde: Contains the trifluoromethoxyphenyl group but has an aldehyde functional group instead of the cyclohepta[c]pyridazinone core.
Uniqueness
2-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is unique due to its combination of the trifluoromethoxyphenyl group and the cyclohepta[c]pyridazinone core. This structure imparts specific chemical and physical properties that are not found in the similar compounds listed above, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H17F3N2O2 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)24-14-8-6-12(7-9-14)11-22-16(23)10-13-4-2-1-3-5-15(13)21-22/h6-10H,1-5,11H2 |
InChI Key |
AIMLCNUZLKACOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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